CI 986
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CI-986 involves the formation of the thiadiazole ring and the subsequent attachment of the choline salt. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of CI-986 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The process may involve multiple steps, including purification and crystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
CI-986 undergoes various chemical reactions, including:
Oxidation: CI-986 can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: CI-986 can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .
Scientific Research Applications
CI-986 has several scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of cyclooxygenase and lipoxygenase inhibition.
Biology: Investigated for its effects on inflammatory pathways and cellular responses.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases due to its dual inhibitory action.
Industry: Utilized in the development of new anti-inflammatory drugs and formulations
Mechanism of Action
CI-986 exerts its effects by inhibiting the enzymes cyclooxygenase and 5-lipoxygenase. These enzymes are involved in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, CI-986 reduces the production of these mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Zileuton: Another 5-lipoxygenase inhibitor used to treat asthma.
Celecoxib: A selective cyclooxygenase-2 inhibitor used for pain and inflammation.
Uniqueness of CI-986
CI-986 is unique in that it inhibits both cyclooxygenase and 5-lipoxygenase, providing a broader anti-inflammatory effect compared to compounds that target only one of these enzymes .
Biological Activity
CI 986, also known as AMG 986, is a compound that has garnered attention due to its potential biological activity, particularly in the context of cardiovascular health. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, safety profile, and relevant clinical studies.
This compound is an apelin receptor agonist, which means it activates the apelin receptor—a G protein-coupled receptor involved in various physiological processes, including cardiovascular function and metabolism. The apelinergic system plays a crucial role in regulating blood pressure, cardiac output, and fluid homeostasis.
Key Findings from Clinical Studies
- First-in-Human Study : A significant study involving 182 subjects investigated the pharmacokinetics (PK) and safety of this compound. The results indicated that the compound was well tolerated with no clinically significant dose-related impacts on safety parameters up to doses of 650 mg/day. It demonstrated a non-linear increase in exposure with increasing doses but minimal accumulation over time .
- Effects on Heart Failure : In patients with heart failure (HF), particularly those with reduced ejection fraction (HFrEF), this compound showed numerical improvements in left ventricular ejection fraction and stroke volume compared to placebo. However, these changes were not statistically significant .
- Safety Profile : The most common treatment-emergent adverse events (TEAEs) reported were mild to moderate, including headache (5%), nausea (3%), dizziness (2%), and vomiting (2%). Importantly, no dose-limiting toxicities were observed .
Table: Summary of Clinical Trial Data
Study Component | Finding |
---|---|
Total Subjects | 182 |
Maximum Dose | 650 mg/day |
Common TEAEs | Headache (5%), Nausea (3%) |
Significant Findings | Non-significant improvement in HFrEF |
Safety Observations | No dose-limiting toxicities noted |
Toxicology Studies
Subacute and subchronic toxicology studies have been conducted to evaluate the potential adverse effects of this compound. These studies indicated hepatic microsomal induction characterized by increased microsomal protein and cytochrome P450 content, suggesting potential interactions with other drugs metabolized by these pathways .
Table: Toxicology Study Highlights
Parameter | Result |
---|---|
Hepatic Microsomal Induction | Increased microsomal protein |
Cytochrome P450 Content | Elevated levels observed |
Dose-Response Relationship | Dose-dependent effects noted |
Case Studies
Several case studies have explored the application of this compound in various clinical settings:
- Heart Failure Patients : In a cohort of patients with HFrEF, this compound was administered over several weeks, with observations indicating improved cardiac function metrics despite a lack of statistical significance in primary endpoints .
- Safety Observations : A case involving a patient who experienced a serious TEAE (pleuritic pain) led to withdrawal from the study; however, this event was deemed unrelated to this compound treatment .
Properties
CAS No. |
130116-16-4 |
---|---|
Molecular Formula |
C21H35N3O2S2 |
Molecular Weight |
425.7 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)phenolate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C16H22N2OS2.C5H14NO/c1-15(2,3)10-7-9(13-17-18-14(20)21-13)8-11(12(10)19)16(4,5)6;1-6(2,3)4-5-7/h7-8,19H,1-6H3,(H,18,20);7H,4-5H2,1-3H3/q;+1/p-1 |
InChI Key |
BIZSVVIRPJXFOI-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C1=CC(=CC(=C1[O-])C(C)(C)C)C2=NNC(=S)S2.C[N+](C)(C)CCO |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1[O-])C(C)(C)C)C2=NN=C(S2)S.C[N+](C)(C)CCO |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1[O-])C(C)(C)C)C2=NNC(=S)S2.C[N+](C)(C)CCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(3,5-bis(1,1-dimethylethyl)-4-(hydroxyphenyl))-1,3,4-thiadiazole-2(3H)-thione choline salt 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazole-2(3H)-thione CI 986 CI-986 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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